Cas no 1805268-30-7 (2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid)

2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid
-
- インチ: 1S/C8H5BrF2INO2/c9-1-4-6(7(10)11)5(8(14)15)3(12)2-13-4/h2,7H,1H2,(H,14,15)
- InChIKey: RKRNHSNRAGLHFP-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(CBr)C(C(F)F)=C1C(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 245
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 50.2
2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029022461-250mg |
2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid |
1805268-30-7 | 95% | 250mg |
$950.60 | 2022-04-01 | |
Alichem | A029022461-500mg |
2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid |
1805268-30-7 | 95% | 500mg |
$1,769.25 | 2022-04-01 | |
Alichem | A029022461-1g |
2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid |
1805268-30-7 | 95% | 1g |
$3,068.70 | 2022-04-01 |
2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid 関連文献
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acidに関する追加情報
Introduction to 2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic Acid (CAS No. 1805268-30-7)
2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid, identified by its CAS number 1805268-30-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications.
The molecular structure of 2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid features a pyridine core substituted with a bromomethyl group at the 2-position, a difluoromethyl group at the 3-position, and an iodine atom at the 5-position. The carboxylic acid functionality at the 4-position further enhances its reactivity and utility in synthetic chemistry. This unique arrangement of substituents makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.
In recent years, there has been a surge in research focused on developing new therapeutic agents with improved efficacy and reduced side effects. Pyridine derivatives have been extensively studied due to their ability to interact with biological targets in a highly specific manner. The presence of both bromomethyl and difluoromethyl groups in 2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid provides multiple points of functionalization, allowing for the facile introduction of additional pharmacophores or modifications to optimize biological activity.
The bromomethyl group is particularly useful in medicinal chemistry as it can undergo nucleophilic substitution reactions to introduce various functional groups, including amines, alcohols, and thiols. This reactivity has been exploited in the synthesis of peptidomimetics, which are designed to mimic the biological activity of natural peptides but with improved stability and pharmacokinetic properties. Similarly, the difluoromethyl group is known to enhance metabolic stability and binding affinity, making it a popular modification in drug design.
The iodine atom at the 5-position of the pyridine ring serves as a handle for further chemical manipulation. Iodinated pyridines are frequently used in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are powerful tools for constructing complex molecular architectures. These reactions allow for the introduction of aryl or vinyl groups at various positions along the molecule, expanding its synthetic utility.
The carboxylic acid group at the 4-position provides another avenue for functionalization. It can be converted into esters, amides, or other derivatives through standard chemical transformations. These derivatives often exhibit enhanced solubility or bioavailability, which are critical factors in drug development.
In terms of biological activity, 2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid has shown promise in several preclinical studies. Its structural features suggest potential applications in the treatment of various diseases, including cancer, inflammation, and infectious disorders. For instance, pyridine derivatives have been investigated for their ability to inhibit kinases and other enzymes involved in signal transduction pathways that are aberrantly activated in cancer cells.
The difluoromethyl group is particularly noteworthy for its ability to modulate enzyme binding kinetics. By replacing hydrogen atoms with fluorine atoms, compounds can exhibit increased binding affinity and reduced susceptibility to metabolic degradation. This has led to the development of several FDA-approved drugs that incorporate difluoromethyl groups into their structures.
The bromomethyl group also plays a crucial role in drug design by allowing for selective modifications at specific sites on the molecule. This flexibility is essential for optimizing pharmacological properties such as potency, selectivity, and pharmacokinetics. Researchers have leveraged this property to develop novel inhibitors targeting bacterial enzymes that are essential for bacterial survival.
In conclusion, 2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid
1805268-30-7 (2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid) 関連製品
- 946226-78-4(3-fluoro-4-methoxy-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide)
- 1096815-42-7(1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid)
- 93285-86-0(N-2-(3,4-Dimethoxyphenyl)ethylcyclohexanamine)
- 2172483-63-3(5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecane)
- 1805533-15-6(2-Amino-6-bromo-3-fluorophenol)
- 446308-75-4(1-(2-methylbenzoyl)-3-(pyrimidin-2-yl)thiourea)
- 946231-39-6(8-(4-fluorophenyl)-N-(furan-2-yl)methyl-4-oxo-4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3-carboxamide)
- 2287273-51-0(7-bromo-4-methoxy-1-[2-(methylsulfanyl)ethyl]-1H-1,2,3-benzotriazole)
- 2472466-16-1(4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl)-)
- 1806848-66-7(Ethyl 3-bromo-4-cyano-2-(trifluoromethoxy)phenylacetate)



